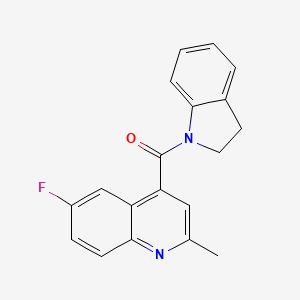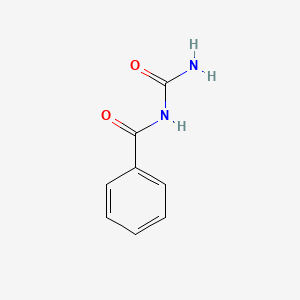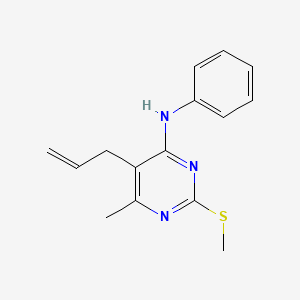![molecular formula C20H17N3O B1208264 [3-(Acridin-9-ylamino)-5-aminophenyl]methanol CAS No. 154310-42-6](/img/structure/B1208264.png)
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol
描述
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features an acridine moiety, which is known for its intercalating properties with DNA, making it a valuable candidate for various biological and medicinal studies.
准备方法
The synthesis of [3-(Acridin-9-ylamino)-5-aminophenyl]methanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 9-chloroacridine with 3-amino-5-(hydroxymethyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
化学反应分析
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Due to its DNA intercalating properties, it is used in studies related to DNA binding and structural analysis.
Medicine: The compound has shown potential in anticancer research, particularly in the development of drugs that target DNA replication and repair mechanisms.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of [3-(Acridin-9-ylamino)-5-aminophenyl]methanol primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of enzymes such as topoisomerase II, which is crucial for DNA replication and repair. The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies.
相似化合物的比较
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol can be compared with other acridine derivatives such as:
Amsacrine: Another acridine derivative used in cancer treatment, known for its ability to inhibit topoisomerase II.
4′-(9-Acridinylamino)methanesulfon-m-anisidide: A compound with similar DNA intercalating properties and used in anticancer research.
9-Acridinyl amino acid derivatives: These compounds have shown significant anticancer activity and are used in various medicinal chemistry studies.
属性
IUPAC Name |
[3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-14-9-13(12-24)10-15(11-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-11,24H,12,21H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHHMAFXYHPHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327555 | |
| Record name | [3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154310-42-6 | |
| Record name | [3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
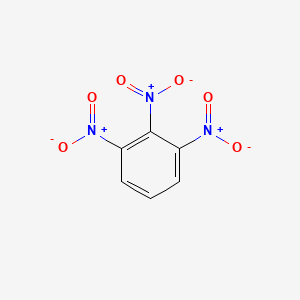
![6,7-dimethoxy-N'-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboximidamide](/img/structure/B1208185.png)
![5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione](/img/structure/B1208186.png)
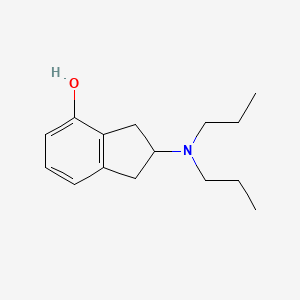
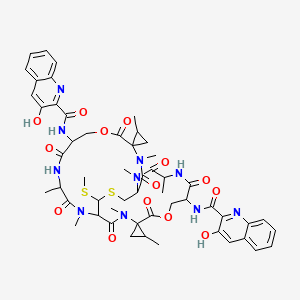

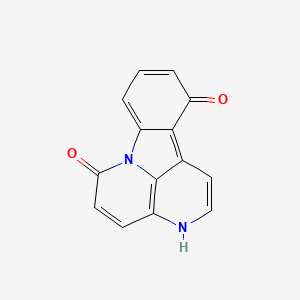
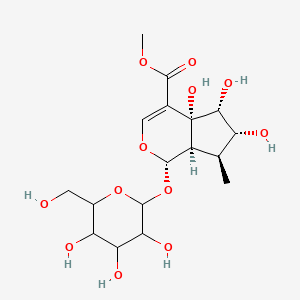
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1208193.png)
![4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1208194.png)
![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)
